N(5)-sulfo-FADH2

Description

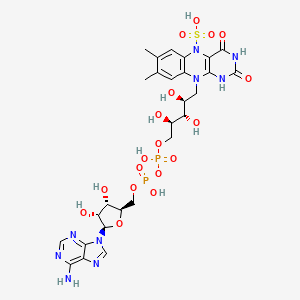

N(5)-sulfo-FADH₂ is a sulfonated derivative of flavin adenine dinucleotide (FADH₂), a critical redox cofactor in cellular respiration and enzymatic reactions. The sulfonate group (-SO₃⁻) is covalently attached to the N5 position of the isoalloxazine ring of FADH₂, a modification that enhances its solubility in aqueous environments compared to the parent compound . While FADH₂ primarily donates electrons to the electron transport chain (ETC) via Complex II (succinate dehydrogenase), N(5)-sulfo-FADH₂ is hypothesized to participate in specialized pathways requiring a more hydrophilic electron carrier, though its exact biological functions remain under investigation.

Properties

Molecular Formula |

C27H35N9O18P2S |

|---|---|

Molecular Weight |

867.6 g/mol |

IUPAC Name |

10-[(2S,3S,4R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridine-5-sulfonic acid |

InChI |

InChI=1S/C27H35N9O18P2S/c1-10-3-12-13(4-11(10)2)36(57(48,49)50)18-24(32-27(43)33-25(18)42)34(12)5-14(37)19(39)15(38)6-51-55(44,45)54-56(46,47)52-7-16-20(40)21(41)26(53-16)35-9-31-17-22(28)29-8-30-23(17)35/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,48,49,50)(H2,32,33,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |

InChI Key |

DNHISRBGMCVSPB-UYBVJOGSSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

FADH₂

- Structure and Solubility : FADH₂ lacks the sulfonate group, rendering it less polar than N(5)-sulfo-FADH₂. This difference may restrict FADH₂’s mobility in aqueous compartments .

- Redox Role: FADH₂ transfers electrons to ubiquinone (CoQ) at Complex II of the ETC, yielding 1.5 ATP per molecule in humans.

- Enzyme Specificity : FADH₂ binds to flavoproteins like succinate dehydrogenase, while N(5)-sulfo-FADH₂ may interact with sulfonate-specific enzymes in niche metabolic contexts.

NADH

NADPH

- Metabolic Role : NADPH primarily fuels anabolic processes (e.g., fatty acid synthesis) and antioxidant systems, unlike FADH₂ and N(5)-sulfo-FADH₂, which are catabolic cofactors .

- Structural Distinction : NADPH has an additional phosphate group at the 2′-ribose position, distinguishing it from NADH and conferring specificity for reductases .

Data Tables

Table 1: Comparative Properties of Key Redox Cofactors

Table 2: Enzyme Interactions

Research Findings and Hypotheses

- Stability: The sulfonate group in N(5)-sulfo-FADH₂ may enhance oxidative stability, reducing non-specific reactions compared to FADH₂.

- Evolutionary Context : Sulfonated flavins are rare in eukaryotes but occur in extremophiles, hinting at adaptive roles in harsh environments.

Its comparison with FADH₂, NADH, and NADPH highlights trade-offs in energy yield, solubility, and enzyme specificity. Further research is needed to elucidate its biological significance and applications in biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.